tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl ester group, a cyclopentylsulfamoyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Cyclopentylsulfamoyl Group: This step involves the reaction of the pyrrolidine derivative with cyclopentylsulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may employ continuous flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S)-3-(cyclohexylsulfamoyl)pyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-(phenylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3S)-3-(cyclopentylsulfamoyl)pyrrolidine-1-carboxylate is unique due to the presence of the cyclopentylsulfamoyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
2639378-45-1 |
---|---|
Molecular Formula |
C14H26N2O4S |
Molecular Weight |
318.4 |
Purity |
97 |
Origin of Product |
United States |
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